molecular formula C9H19N3O2 B15314282 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid

Cat. No.: B15314282
M. Wt: 201.27 g/mol
InChI Key: BATMMXXKXCOKQX-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a synthetic amino acid derivative characterized by a butanoic acid backbone substituted at the fourth carbon with a 4-methylpiperazine moiety. Piperazine derivatives are widely utilized to enhance solubility and bioavailability in medicinal chemistry, making this compound a subject of interest for targeted drug design .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

2-amino-4-(4-methylpiperazin-1-yl)butanoic acid

InChI

InChI=1S/C9H19N3O2/c1-11-4-6-12(7-5-11)3-2-8(10)9(13)14/h8H,2-7,10H2,1H3,(H,13,14)

InChI Key

BATMMXXKXCOKQX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-methylpiperazine with a suitable butanoic acid derivative. One common method involves the use of 4-methylpiperazine and butyric acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino and piperazine groups can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with several derivatives, differing primarily in substituents and backbone modifications. Key analogs include:

4-(4-Methylpiperazino)aniline
  • Structure : Aniline derivative with a 4-methylpiperazine group.
  • Properties : Molecular weight 191.27 g/mol, melting point 89–91°C.
  • Key Difference: Replaces the butanoic acid backbone with an aniline ring, reducing acidity and altering solubility. Likely used as an intermediate in dye or pharmaceutical synthesis due to aromatic amine reactivity .
4-(4-Methylpiperazino)benzoic Acid
  • Structure : Benzoic acid substituted with 4-methylpiperazine.
  • Properties : Molecular weight 220.26 g/mol, decomposes at 270°C.
  • Key Difference: The carboxylic acid group on an aromatic ring enhances acidity compared to the aliphatic butanoic acid backbone. Potential applications include metal-chelating agents or polymer precursors .
(S)-2-Amino-4-(methylthio)butanoic Acid Esters (p-Toluenesulfonate Salts)
  • Structure: Butanoic acid with a methylthio (-SCH₃) group and sulfonate ester.
  • Key Difference : The methylthio group introduces sulfur-based hydrophobicity, contrasting with the hydrophilic piperazine group in the target compound .
2-Amino-4-(ethylseleno)butanoic Acid (Selenoethionine)
  • Structure: Butanoic acid with an ethylseleno (-SeCH₂CH₃) group.
  • Properties : CAS 2578-27-0; used in biochemistry as a selenium source or antioxidant.

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point/Decomposition Key Substituent Potential Applications
2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid C₉H₁₈N₃O₂* ~200 (estimated) N/A 4-Methylpiperazine Drug intermediates, bioavailability enhancers
4-(4-Methylpiperazino)aniline C₁₁H₁₇N₃ 191.27 89–91°C 4-Methylpiperazine Pharmaceutical/dye intermediates
4-(4-Methylpiperazino)benzoic acid C₁₂H₁₆N₂O₂ 220.26 270°C (dec.) 4-Methylpiperazine Chelators, polymers
(S)-2-Amino-4-(methylthio)butanoic acid esters C₅H₁₁NO₂S·C₇H₇O₃S N/A Ionic liquid crystals Methylthio, sulfonate Drug delivery, electrochemistry
Selenoethionine C₆H₁₃NO₂Se 212.13 N/A Ethylseleno Antioxidant studies, selenium supplementation

*Estimated based on structural similarity.

Q & A

Q. How can multi-step synthesis be scaled while maintaining enantiomeric purity?

  • Methodology :
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereocenter formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Continuous Flow Reactors : Improve reproducibility using automated systems with in-line FTIR for real-time reaction monitoring .

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